![molecular formula C22H16N6O3S B2470734 N-1,3-benzodioxol-5-yl-2-[(9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio]acetamide CAS No. 1207059-76-4](/img/no-structure.png)
N-1,3-benzodioxol-5-yl-2-[(9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a complex organic molecule that contains several functional groups, including a benzodioxol group, a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin group, and an acetamide group . These groups are common in many pharmaceuticals and could potentially have interesting biological activities.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature on this compound, it’s hard to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings could potentially participate in various chemical reactions .Scientific Research Applications
Heterocyclic Compound Synthesis and Insecticidal Activity
Research has focused on synthesizing novel heterocyclic compounds incorporating thiadiazole moieties for their potential insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis. These compounds, characterized by their complex synthesis processes and chemical structures, have been examined for their potential to contribute to agricultural pest management strategies, indicating a broader application in developing safer, more effective insecticides (Fadda et al., 2017).
Development of Nonsteroidal Mineralocorticoid Receptor Antagonists
Another research avenue explores the synthesis of benzoxazin-3-one derivatives to identify novel nonsteroidal mineralocorticoid receptor antagonists. This effort aims at treating cardiovascular diseases, such as hypertension and congestive heart failure, by designing compounds based on MR/compound complex crystal structures and docking models. This highlights the compound's potential role in discovering new therapeutic agents for cardiovascular conditions (Hasui et al., 2011).
Antitumor and Antimicrobial Activities of Pyrazole Derivatives
The synthesis of N-arylpyrazole-containing enaminones and their conversion into various derivatives has been explored for antitumor and antimicrobial applications. These compounds have been tested against cancer cell lines such as MCF-7 and HEPG2, showing inhibitory effects comparable to standard treatments. This research underscores the potential of such compounds in developing new anticancer and antimicrobial treatments (Riyadh, 2011).
Synthesis and Biological Impacts of Sulfonamide Thiazole Derivatives
Further studies have synthesized a novel series of biologically active heterocyclic compounds, including sulfonamide-bearing thiazole moieties, for use as potential insecticidal agents. These compounds have shown potent effects against pests like Spodoptera littoralis, indicating their utility in agricultural pest control (Soliman et al., 2020).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-1,3-benzodioxol-5-yl-2-[(9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio]acetamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine, which is synthesized from 2-aminopyrazole and phenylhydrazine. The second intermediate is 1,3-benzodioxole-5-carboxylic acid, which is synthesized from 1,3-benzodioxole and chloroacetic acid. These two intermediates are then coupled using thionyl chloride and triethylamine to form the final product.", "Starting Materials": [ "2-aminopyrazole", "phenylhydrazine", "1,3-benzodioxole", "chloroacetic acid", "thionyl chloride", "triethylamine" ], "Reaction": [ "Step 1: Synthesis of 9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine", "a. Dissolve 2-aminopyrazole (1.0 g, 9.2 mmol) and phenylhydrazine (1.3 g, 10.0 mmol) in ethanol (20 mL) and heat the mixture at reflux for 4 hours.", "b. Cool the reaction mixture to room temperature and filter the resulting solid.", "c. Wash the solid with ethanol and dry under vacuum to obtain 9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine as a yellow solid (1.5 g, 85% yield).", "Step 2: Synthesis of 1,3-benzodioxole-5-carboxylic acid", "a. Dissolve 1,3-benzodioxole (1.0 g, 7.2 mmol) and chloroacetic acid (1.2 g, 12.0 mmol) in glacial acetic acid (20 mL) and heat the mixture at reflux for 6 hours.", "b. Cool the reaction mixture to room temperature and pour into ice-cold water (50 mL).", "c. Acidify the resulting mixture with hydrochloric acid and extract with ethyl acetate (3 x 50 mL).", "d. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 1,3-benzodioxole-5-carboxylic acid as a white solid (1.2 g, 80% yield).", "Step 3: Coupling of intermediates to form final product", "a. Dissolve 9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine (0.5 g, 2.2 mmol) and 1,3-benzodioxole-5-carboxylic acid (0.6 g, 3.3 mmol) in dry dichloromethane (10 mL).", "b. Add thionyl chloride (0.5 mL, 6.9 mmol) dropwise to the reaction mixture under nitrogen atmosphere and stir for 30 minutes at room temperature.", "c. Add triethylamine (0.5 mL, 3.6 mmol) dropwise to the reaction mixture and stir for an additional 2 hours at room temperature.", "d. Pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 50 mL).", "e. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the final product as a yellow solid (0.8 g, 70% yield)." ] } | |
CAS RN |
1207059-76-4 |
Molecular Formula |
C22H16N6O3S |
Molecular Weight |
444.47 |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C22H16N6O3S/c29-20(23-15-6-7-18-19(10-15)31-13-30-18)12-32-22-25-24-21-17-11-16(14-4-2-1-3-5-14)26-28(17)9-8-27(21)22/h1-11H,12-13H2,(H,23,29) |
InChI Key |
QTQNPIQVEXICNO-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C4N3C=CN5C4=CC(=N5)C6=CC=CC=C6 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-allyl-1-(4-methoxyphenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B2470651.png)
![N-(3,4-dimethoxyphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2470653.png)
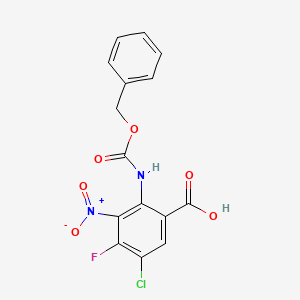
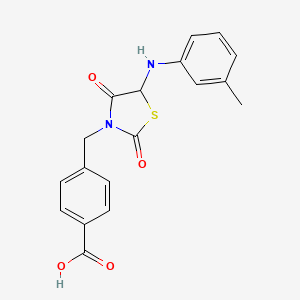
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2470658.png)
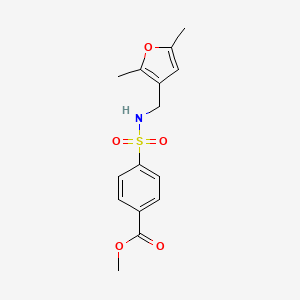
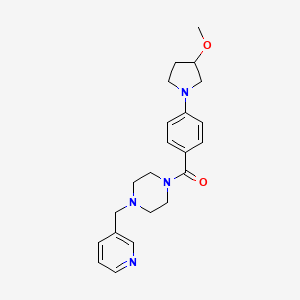

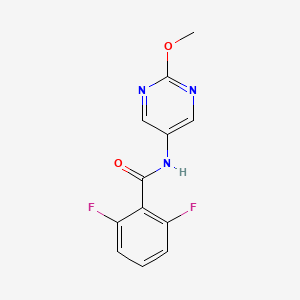
![3-(4-ethoxyphenyl)-2-(isopropylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2470669.png)

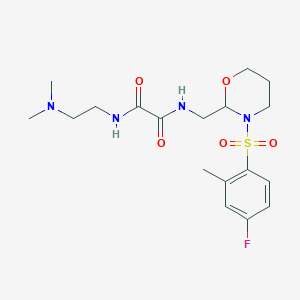
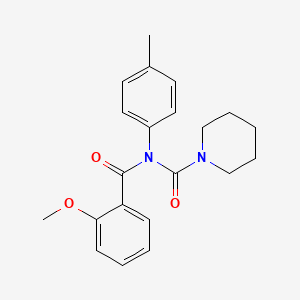
![2-Chloro-N-[4-(4-methyl-1,3-thiazol-2-yl)oxan-4-yl]propanamide](/img/structure/B2470674.png)